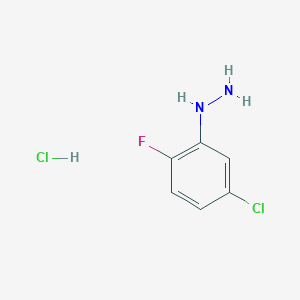

5-Chloro-2-fluorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWXFBGIZMKSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378675 | |

| Record name | 5-Chloro-2-fluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529512-80-9 | |

| Record name | 5-Chloro-2-fluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-2-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-fluorophenylhydrazine Hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Medicinal Chemistry

5-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a crucial building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacological properties of target molecules. The presence of the hydrazine moiety makes it a prime precursor for the synthesis of a wide array of heterocyclic compounds, most notably indoles, through the celebrated Fischer indole synthesis. This guide provides a comprehensive technical overview of the synthesis, characterization, and key applications of this compound, with a focus on practical insights for laboratory and drug development settings.

Physicochemical Properties and Chemical Structure

This compound is a solid material at room temperature. Its key identifying information is summarized in the table below. While specific experimental data for properties such as melting point and solubility are not widely published, they are expected to be similar to other substituted phenylhydrazine hydrochlorides.

| Property | Value | Source |

| IUPAC Name | (5-Chloro-2-fluorophenyl)hydrazine hydrochloride | N/A |

| CAS Number | 529512-80-9 | [1] |

| Molecular Formula | C₆H₇Cl₂FN₂ | [1] |

| Molecular Weight | 197.04 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)NN)F.Cl | [2] |

| Appearance | Expected to be a crystalline solid | N/A |

graph "5-Chloro-2-fluorophenylhydrazine_hydrochloride" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; F [label="F"]; N1 [label="N"]; N2 [label="NH2"]; HCl [label=".HCl", fontcolor="#EA4335"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- F [color="#34A853"]; C4 -- Cl [color="#FBBC05"]; C6 -- N1; N1 -- N2;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; F [pos="0,2!"]; Cl [pos="0,-2!"]; N1 [pos="1.74,1!"]; N2 [pos="2.61,0.5!"]; HCl [pos="3.5,0!"]; }

Synthesis of this compound

The most common and industrially relevant method for the synthesis of substituted phenylhydrazines is the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt. In the case of this compound, the starting material is 5-chloro-2-fluoroaniline.

References

5-Chloro-2-fluorophenylhydrazine hydrochloride physical properties

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenylhydrazine hydrochloride

Introduction

This compound is a substituted phenylhydrazine derivative of significant interest to the pharmaceutical and chemical synthesis industries. As a key building block, its utility in forming heterocyclic structures, such as indoles via the Fischer indole synthesis, makes it a valuable precursor for drug discovery and development programs.[1] A comprehensive understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic workflows.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific context and field-proven methodologies for its characterization. The narrative emphasizes causality behind experimental choices and provides a framework for robust, self-validating protocols.

Chemical Identity and Core Properties

A precise definition of a chemical entity is the foundation of all subsequent research. The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 529512-80-9 | [2] |

| Molecular Formula | C₆H₆ClFN₂·HCl | [2][3] |

| Molecular Weight | 197.04 g/mol | [2][3][4] |

| Purity (Typical) | ≥98% | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)NN)F.Cl | [3] |

| InChIKey | BDLYNYOFMXOFDE-UHFFFAOYSA-N | [5] |

Macroscopic and Thermodynamic Properties

The bulk properties of a compound dictate its handling, storage, and formulation. As a hydrochloride salt, its characteristics are significantly influenced by its ionic nature.

Appearance and Physical State

This compound is typically supplied as a solid, ranging from a white to a light-colored crystalline powder. This is consistent with the common presentation of similar phenylhydrazine salts, such as 2-Fluorophenylhydrazine hydrochloride.[6] The crystalline nature is indicative of the ordered ionic lattice formed between the phenylhydrazinium cation and the chloride anion.

Melting Point

The melting point is a critical indicator of purity. For ionic compounds like hydrochloride salts, this value is often high and accompanied by decomposition.

-

Expected Value: While an exact melting point for this specific compound is not widely published, analogous compounds such as 2-Fluorophenylhydrazine hydrochloride and Phenylhydrazine hydrochloride melt with decomposition in the range of 200-255 °C.[6] It is therefore anticipated that this compound will exhibit a melting point with decomposition above 200 °C.

The causality for this protocol choice rests on the need to accurately observe both the phase transition and the onset of degradation. A slow heating rate near the expected melting point is crucial for reproducibility.

-

Sample Preparation: Finely crush a small amount of the crystalline powder to ensure uniform heat transfer.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-20 °C/min) to 20 °C below the expected melting point.

-

Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Observation: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid. Note any color changes, gas evolution, or charring, which are hallmarks of decomposition.

Solubility Profile

Solubility is a key parameter for reaction setup, purification, and formulation. The hydrochloride salt form is explicitly designed to enhance aqueous solubility compared to the free base.

| Solvent | Expected Solubility | Rationale and Field Insights |

| Water | Soluble | The ionic nature of the hydrochloride salt promotes solubility in polar protic solvents like water.[7] This is advantageous for aqueous reaction media or extractions. |

| Ethanol, Methanol | Soluble / Sparingly Soluble | Lower alcohols can typically dissolve such salts, though solubility may be less than in water. Miscibility with water makes them useful co-solvents. |

| Diethyl Ether, Hexanes | Insoluble | Nonpolar aprotic solvents are poor choices for dissolving ionic salts. They are, however, excellent for precipitating the salt from a reaction mixture or for washing away nonpolar impurities. |

| Chloroform, Dichloromethane | Sparingly Soluble / Insoluble | While more polar than ethers, these solvents are generally not effective for dissolving hydrochloride salts. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds, including many salts, making it a solvent of last resort for NMR analysis if deuterated water or methanol is unsuitable. |

This protocol provides a self-validating system for quickly assessing solubility, which is critical for solvent selection in synthesis and purification.

-

Setup: To a series of labeled vials, add approximately 10 mg of this compound.

-

Solvent Addition: Add 1.0 mL of the chosen solvent to the first vial.

-

Observation: Agitate the vial (e.g., via vortexing) for 60 seconds. Visually inspect for undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely unaffected.

-

-

Validation: For samples classified as "soluble," add a further small crystal of the compound. If it dissolves, the solution is not yet saturated. If it does not, the solution is saturated, providing a rough estimate of the solubility limit.

Stability and Storage

Phenylhydrazine derivatives can be sensitive to environmental factors. Proper storage is essential to maintain the integrity of the compound.

-

Recommendations: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, as related phenylhydrazines can be sensitive to air and light, which may cause gradual oxidation and discoloration from a white powder to yellow or red.[1][9]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure. The following section details the expected spectral features and the logic behind their interpretation.

Caption: Workflow for Physicochemical Characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying key functional groups. The spectrum of this compound will be dominated by vibrations from the hydrazinium group and the substituted aromatic ring.

-

Expected Peaks:

-

N-H Stretch (Hydrazinium): A broad band is expected in the 2500-3200 cm⁻¹ region, characteristic of the N-H stretches in the -NH₂NH₃⁺ group. This broadening is due to extensive hydrogen bonding in the solid state.

-

N-H Bend: Bending vibrations for the N-H bonds are typically observed around 1500-1600 cm⁻¹.[10]

-

C=C Stretch (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the phenyl ring.[10]

-

C-F Stretch: A strong, sharp absorption is expected in the 1100-1300 cm⁻¹ range, indicative of the carbon-fluorine bond.

-

C-Cl Stretch: A peak in the 700-850 cm⁻¹ region is characteristic of the carbon-chlorine bond.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-substitution) will give rise to characteristic peaks in the 800-900 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Solvent Choice: Deuterated water (D₂O) or methanol-d₄ are primary choices due to the salt's solubility. If using D₂O, the acidic N-H protons will exchange with deuterium and may become invisible or appear as a very broad, low-intensity signal.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as complex multiplets in the 6.8-7.5 ppm range. Their exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the hydrazine group.

-

Hydrazine Protons (N-H): In a solvent like DMSO-d₆, these protons would appear as broad, exchangeable signals, likely downfield (e.g., >8.0 ppm).[10][11]

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to the electronegative fluorine (C-F) and chlorine (C-Cl) atoms will be significantly affected. The C-F bond will also introduce characteristic C-F coupling (J-coupling), splitting the carbon signal.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Technique Choice: Electrospray Ionization (ESI) is the preferred method for an ionic salt. The analysis would be performed in positive ion mode.

-

Expected Ion: The primary ion observed will be that of the free base (the protonated cation), [C₆H₆ClFN₂ + H]⁺, after the loss of HCl. The expected monoisotopic mass for this free base is 160.02 Da.[12]

-

Isotopic Pattern: A key validation point is the presence of the chlorine isotope pattern. The signal for any chlorine-containing fragment will appear as two peaks with a relative intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl), separated by 2 Da.

Caption: Predicted Spectroscopic Signatures.

Safety and Handling

Professional diligence requires treating all research chemicals with appropriate caution until their toxicology is fully understood. Safety data for related phenylhydrazine hydrochlorides provides a strong basis for handling protocols.

-

Hazards: This compound should be handled as if it is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It is expected to cause skin and serious eye irritation.[8][13] Some phenylhydrazine derivatives are suspected of causing cancer.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[8][9]

-

Handling: Avoid creating dust.[9] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a crystalline solid with physical properties largely defined by its ionic character. It possesses a high melting point with decomposition and exhibits solubility in polar solvents. Its chemical structure can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry, with predictable spectral features arising from its substituted aromatic ring and hydrazinium functional group. Adherence to strict safety protocols during handling is mandatory due to the potential hazards associated with this class of compounds. The data and protocols presented in this guide provide a robust framework for the confident and safe utilization of this important chemical building block in research and development.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. This compound - 有机砌块 - 西典实验 [seedior.com]

- 3. cenmed.com [cenmed.com]

- 4. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - (5-chloro-2-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]

- 7. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 11. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]

- 12. (2-Chloro-5-fluorophenyl)hydrazine | C6H6ClFN2 | CID 2773729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Chloro-2-fluorophenylhydrazine hydrochloride (CAS 529512-80-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluorophenylhydrazine hydrochloride is a key chemical intermediate, primarily utilized in the synthesis of complex heterocyclic structures that form the backbone of numerous pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity—with a particular focus on the Fischer indole synthesis—and critical safety and handling information. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical application, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylhydrazine salt. The presence of both chloro and fluoro substituents on the phenyl ring significantly influences its reactivity and the properties of its downstream products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 529512-80-9 | [1] |

| Molecular Formula | C₆H₇Cl₂FN₂ | [1] |

| Molecular Weight | 197.04 g/mol | [1] |

| Appearance | White to off-white crystalline powder (typical) | General knowledge |

| Purity | ≥98% (typical commercial grade) | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |

Note: Experimental physical properties such as melting point are not consistently reported in publicly available literature. Researchers should determine these values experimentally for the specific batch in use.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-chloro-2-fluoroaniline. The process involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of substituted phenylhydrazines.[3]

Step 1: Diazotization of 5-Chloro-2-fluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-chloro-2-fluoroaniline (1 equivalent).

-

Add concentrated hydrochloric acid (3-4 equivalents) and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.05 equivalents) in water and cool the solution.

-

Add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger flask, prepare a solution of sodium sulfite (2.5-3 equivalents) in water and cool it to 5-10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The color of the solution will typically change, indicating the progress of the reduction.

Step 3: Hydrolysis, Salt Formation, and Isolation

-

Cool the reaction mixture to 50-60 °C and slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH < 1). This step hydrolyzes the intermediate sulfonate salts.

-

Maintain the temperature for 1-2 hours to ensure complete hydrolysis.

-

Cool the mixture to 0-5 °C to precipitate the this compound.

-

Collect the solid product by filtration and wash it with a small amount of cold water or a suitable solvent to remove impurities.

-

Dry the product under vacuum to obtain the final compound.

Reactivity and Applications in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of indole-containing and other heterocyclic compounds. Its primary application lies in the Fischer indole synthesis.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[4]

Caption: Mechanism of the Fischer Indole Synthesis.

Regioselectivity Considerations

The substitution pattern on the phenylhydrazine ring influences the regioselectivity of the Fischer indole synthesis. In the case of 5-Chloro-2-fluorophenylhydrazine, both substituents are electron-withdrawing. The cyclization step of the Fischer indole synthesis involves an electrophilic attack on the aromatic ring. The position of this attack is directed by the electronic nature of the substituents.

Generally, the cyclization occurs at the para-position relative to the hydrazine group if it is unsubstituted. In this molecule, the para-position (C6) is unsubstituted. The ortho-position (C3) is also a potential site for cyclization. The fluorine at the C2 position is a deactivating group, which may disfavor cyclization at the adjacent C3 position. The chlorine at the C5 position is also deactivating. Computational studies on similar systems have shown that electron-withdrawing groups can influence the stability of the intermediates, thereby directing the regioselectivity of the reaction.[5] The precise outcome will also depend on the reaction conditions and the nature of the carbonyl partner.

Application in the Synthesis of Bioactive Molecules

While specific examples in late-stage clinical trials or approved drugs are not abundant in the public domain, this intermediate is crucial for the synthesis of various indole-based scaffolds. For instance, it can be a precursor for the synthesis of substituted 9H-pyrido[3,4-b]indoles (β-carbolines), a class of compounds with a wide range of biological activities, including anti-cancer and neurological effects.[6] The synthesis of a 6-chloro-substituted β-carboline, for example, would logically start from 5-chloro-substituted phenylhydrazine.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Table 2: Key Analytical Data (Predicted and Representative)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H protons will appear as broad signals, and their chemical shift will be concentration and solvent-dependent. |

| ¹³C NMR | Signals corresponding to the six aromatic carbons will be observed. The carbon atoms attached to fluorine and chlorine will show characteristic chemical shifts and coupling constants (for C-F). |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₆ClFN₂) and a characteristic isotopic pattern for the chlorine atom. Predicted m/z for [M+H]⁺ is 161.02764.[7] |

Safety and Handling

Substituted phenylhydrazine hydrochlorides are hazardous chemicals and should be handled with appropriate safety precautions.

-

Hazard Identification : This compound is expected to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer. Prolonged or repeated exposure can cause organ damage.[8]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[9]

-

Handling : Avoid creating dust. Use only in a chemical fume hood. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light and moisture.[8]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[8]

-

Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

-

Conclusion

This compound is a versatile and important intermediate in pharmaceutical synthesis. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, with a focus on practical applications and safety, to support the work of scientists and professionals in the field of drug discovery.

References

- 1. This compound - 有机砌块 - 西典实验 [seedior.com]

- 2. cenmed.com [cenmed.com]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - (5-chloro-2-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]

- 9. 529512-80-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to (5-chloro-2-fluorophenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(5-chloro-2-fluorophenyl)hydrazine hydrochloride is a substituted arylhydrazine salt of significant interest in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring both chloro and fluoro groups, makes it a highly valuable building block for introducing specific electronic and lipophilic properties into target molecules. This guide provides a comprehensive technical overview of this reagent, covering its fundamental physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic explanations, its primary application in the Fischer indole synthesis, and critical safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with the expert-level insights necessary to effectively and safely utilize this compound in their research endeavors.

Physicochemical Characterization and Structural Elucidation

(5-chloro-2-fluorophenyl)hydrazine hydrochloride serves as a crucial intermediate, primarily because the halogen substituents it carries are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom influences lipophilicity and electronic character, making this combination a powerful tool in lead optimization.[1][2]

Below is the chemical structure of (5-chloro-2-fluorophenyl)hydrazine hydrochloride, rendered to illustrate the spatial relationship of the key functional groups.

Caption: Chemical structure of (5-chloro-2-fluorophenyl)hydrazine hydrochloride.

The core quantitative properties of this compound are summarized in the table below for quick reference and experimental planning.

| Property | Value | Source(s) |

| Molecular Weight | 197.04 g/mol | [3] |

| Molecular Formula | C₆H₇Cl₂FN₂ (or C₆H₆ClFN₂·HCl) | [3][4] |

| CAS Number | 529512-80-9 | [4][5] |

| Appearance | Brown solid | [4] |

| Purity | ≥98% (typical commercial grade) | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4][5] |

| Free Base MW | 160.58 g/mol | [5][6] |

| Free Base Formula | C₆H₆ClFN₂ | [5][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of arylhydrazines from their corresponding anilines is a cornerstone of industrial and laboratory organic chemistry. The process universally follows a two-step sequence: diazotization of the primary amine followed by reduction of the resulting diazonium salt.[7][8][9] The hydrochloride salt form is preferred as it enhances the stability of the hydrazine, which can be sensitive to air and light.[10][11]

The following workflow diagram illustrates the high-level process.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from 5-Chloro-2-fluoroaniline

This protocol is designed as a self-validating system, where the physical states and color changes at each step provide confirmation of the reaction's progress.

Step 1: Diazotization of 5-Chloro-2-fluoroaniline

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 5-chloro-2-fluoroaniline (1.0 eq) with concentrated hydrochloric acid (approx. 3.0 eq) and water.

-

Rationale: The aniline is protonated by the excess strong acid to form the anilinium salt, which is soluble and primed for reaction.

-

Cooling: Cool the stirred slurry to 0-5°C using an ice-salt bath. Maintaining this low temperature is critical .

-

Causality: Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently. The low temperature ensures the salt remains in solution and minimizes decomposition pathways.

-

Reagent Addition: Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the dropping funnel. Keep the internal temperature below 5°C throughout the addition.

-

Observation: The reaction mixture should remain a clear or slightly yellow solution. The completion of diazotization can be qualitatively checked by placing a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signaling the end of the reaction.

Step 2: Reduction of the Diazonium Salt

-

Reducing Agent Prep: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.

-

Rationale: Stannous chloride is a classic and effective reducing agent for diazonium salts. The reaction must be kept cold initially to control the exothermic reduction process.

-

Addition: Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred stannous chloride solution. A thick, white or off-white precipitate of the hydrazine hydrochloride salt complex will form.

-

Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reduction is complete.

Step 3: Isolation and Purification

-

Filtration: Isolate the crude solid product by vacuum filtration. Wash the filter cake sequentially with small portions of cold, dilute hydrochloric acid, followed by a minimal amount of cold water, and finally diethyl ether to aid in drying.

-

Rationale: Washing removes residual inorganic salts and starting materials. Using cold solvents minimizes loss of the desired product.

-

Purification (Recrystallization): For higher purity, dissolve the crude solid in a minimal amount of hot water or an ethanol/water mixture. If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.[8] Add concentrated hydrochloric acid to the hot filtrate and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure hydrochloride salt.[8]

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) to yield the final product.

Core Application: The Fischer Indole Synthesis

The paramount application of (5-chloro-2-fluorophenyl)hydrazine hydrochloride is as a precursor in the Fischer indole synthesis. This powerful reaction, discovered in 1883, remains a primary method for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[12][13][14] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[12]

The general mechanism involves several key steps, as illustrated below.

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Protocol: Synthesis of a 6-Chloro-4-fluoroindole Derivative

This protocol demonstrates the use of (5-chloro-2-fluorophenyl)hydrazine hydrochloride to synthesize a halogenated indole.

-

Hydrazone Formation: In a round-bottom flask, suspend (5-chloro-2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and a suitable ketone (e.g., cyclohexanone, 1.0 eq) in a solvent like ethanol or acetic acid.

-

Rationale: The acidic hydrochloride salt often catalyzes the initial condensation to the hydrazone. In some cases, a catalytic amount of additional acid (like acetic acid) is beneficial. The free base of the hydrazine, generated in situ, is the active nucleophile.

-

Reaction: Gently heat the mixture (e.g., to 50-80°C) and stir for 1-3 hours until hydrazone formation is complete, often monitored by TLC.

-

Indolization (Cyclization): Add a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are effective, but simpler Brønsted acids like H₂SO₄ or Lewis acids like ZnCl₂ can also be used.[12][14][15]

-

Rationale: The strong acid is required to protonate the enamine intermediate, which initiates the critical[5][5]-sigmatropic rearrangement—the heart of the Fischer synthesis.[12][15]

-

Heating: Heat the reaction mixture to a higher temperature (e.g., 80-120°C) for several hours. The optimal temperature and time depend on the specific substrates and acid catalyst used.

-

Workup: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. Basify the aqueous slurry with a base (e.g., NaOH or NH₄OH) to neutralize the acid and precipitate the crude indole product.

-

Purification: Extract the crude product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final indole can be purified by column chromatography or recrystallization.

Safety, Handling, and Storage

Arylhydrazines and their salts are potent chemicals that demand careful handling. While a specific, comprehensive safety datasheet for (5-chloro-2-fluorophenyl)hydrazine hydrochloride is not widely available, the hazards can be reliably inferred from related compounds like phenylhydrazine hydrochloride and other fluorinated/chlorinated analogs.[10][11][16]

-

Toxicity: Phenylhydrazines are classified as toxic if swallowed, in contact with skin, or if inhaled. They are known skin and eye irritants and may cause allergic skin reactions.[10]

-

Chronic Hazards: Phenylhydrazine is considered a potential occupational carcinogen and is suspected of causing genetic defects.[10] Assume similar hazards for its derivatives.

-

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][16][17]

-

Avoid creating dust.[16] Do not breathe dust, fumes, or vapors.[10]

-

-

Storage:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential toxicity and environmental hazards, it must be handled as hazardous waste.[10][16]

Conclusion

(5-chloro-2-fluorophenyl)hydrazine hydrochloride is a specialized chemical reagent with a well-defined role in synthetic and medicinal chemistry. Its value lies in its function as a robust precursor for the Fischer indole synthesis, enabling the strategic introduction of chlorine and fluorine atoms into complex molecular scaffolds. Understanding its physicochemical properties, mastering its synthesis, and adhering strictly to safety protocols are essential for leveraging its full potential in the pursuit of novel therapeutics and other advanced chemical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. 529512-80-9 CAS MSDS (5-Chloro-2-fluorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 396074-99-0|(5-Chloro-2-fluorophenyl)hydrazine|BLD Pharm [bldpharm.com]

- 6. (2-Chloro-5-fluorophenyl)hydrazine | C6H6ClFN2 | CID 2773729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. riccachemical.com [riccachemical.com]

- 11. fishersci.com [fishersci.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of 5-Chloro-2-fluorophenylhydrazine hydrochloride: An Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

This guide provides a detailed technical overview of the hypothesized mechanism of action for 5-Chloro-2-fluorophenylhydrazine hydrochloride. Based on extensive research of analogous hydrazine-containing compounds, this document outlines its presumed role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation. This whitepaper is intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Indoleamine 2,3-dioxygenase 1 (IDO1) in Disease

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a pivotal role in the catabolism of the essential amino acid L-tryptophan, catalyzing its conversion to N-formylkynurenine.[1][2] This is the first and rate-limiting step of the kynurenine pathway.[1][2] IDO1 is not typically expressed in healthy tissues but is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), during inflammatory responses and tumorigenesis.[3]

The physiological function of IDO1 is to suppress potentially harmful inflammatory processes and promote immune tolerance.[3] However, many tumors exploit this mechanism to evade the host's immune system.[3][4] By overexpressing IDO1, cancer cells create an immunosuppressive microenvironment characterized by tryptophan depletion and the accumulation of kynurenine and its metabolites.[4] This dual effect has profound consequences for anti-tumor immunity:

-

Tryptophan Depletion: The scarcity of this essential amino acid inhibits the proliferation and function of effector T-cells and Natural Killer (NK) cells.[3]

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites actively induce the apoptosis of effector T-cells and promote the generation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3]

This immunosuppressive shield allows tumors to grow unchecked by the immune system. Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in oncology, particularly in combination with other immunotherapies like checkpoint inhibitors.[4][5]

Proposed Mechanism of Action: Inhibition of IDO1 by this compound

While direct studies on this compound are not extensively available in peer-reviewed literature, its structural features, particularly the phenylhydrazine moiety, strongly suggest its activity as an IDO1 inhibitor. Research on similar hydrazine derivatives has shown potent inhibition of IDO1.[6][7][8]

The proposed mechanism of action centers on the interaction of the hydrazine group with the heme iron at the active site of the IDO1 enzyme.[8] IDO1 is a heme-containing enzyme, and the catalytic cycle involves the binding of both L-tryptophan and molecular oxygen to the heme iron. It is hypothesized that 5-Chloro-2-fluorophenylhydrazine acts as a competitive inhibitor, binding to the heme iron and preventing the binding of the natural substrate, L-tryptophan, and subsequent catalysis.

The substituted phenyl ring of 5-Chloro-2-fluorophenylhydrazine likely occupies the hydrophobic active site pocket of IDO1, further stabilizing the interaction.[8] The chloro and fluoro substituents may influence the compound's binding affinity and electronic properties, potentially enhancing its inhibitory potency compared to unsubstituted phenylhydrazine.

The following diagram illustrates the proposed signaling pathway of IDO1-mediated immune suppression and its inhibition.

References

- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-fluorophenylhydrazine hydrochloride: A Key Building Block in Modern Pharmaceutical Synthesis

This guide offers a comprehensive technical overview of 5-Chloro-2-fluorophenylhydrazine hydrochloride, a pivotal reagent in the synthesis of complex heterocyclic molecules. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's historical context, detailed synthesis, physicochemical characterization, and its critical role in the construction of pharmacologically active indole scaffolds.

The Strategic Importance of Halogenated Phenylhydrazines in Medicinal Chemistry

The introduction of halogen atoms, particularly fluorine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[3][4] Chlorine can also influence a molecule's lipophilicity and electronic character, contributing to improved therapeutic profiles.[5]

The history of medicinal chemistry is rich with examples of how halogenation has transformed lead compounds into successful drugs.[6][7] In this context, polysubstituted aromatic building blocks like this compound are of significant interest. The specific substitution pattern of this molecule is not arbitrary; the ortho-fluoro and para-chloro substituents provide a unique electronic and steric profile that influences the reactivity of the hydrazine moiety, making it a valuable precursor for targeted drug synthesis. While the specific discovery of this particular molecule is not prominently documented, its utility arises from the broader development of halogenated intermediates for use in reactions like the Fischer indole synthesis.[8][9]

Synthesis of this compound

The most common and industrially scalable synthesis of this compound starts with the readily available 5-chloro-2-fluoroaniline. The process involves a two-step sequence: diazotization followed by reduction.

Synthetic Pathway Overview

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of phenylhydrazines.[10]

Materials:

-

5-Chloro-2-fluoroaniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-chloro-2-fluoroaniline. Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated hydrochloric acid with stirring to form the hydrochloride salt slurry.

-

Diazotization: Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C. Add this cold sodium nitrite solution dropwise to the stirred amine salt slurry, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C. After the addition is complete, continue stirring for 30 minutes at the same temperature.

-

Reduction: In a separate, larger flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath to below 10 °C. Slowly add the cold diazonium salt solution from the previous step to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.

-

Isolation: After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to warm to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold deionized water, followed by a cold organic solvent like isopropanol to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Rationale for Experimental Choices

-

Low Temperature for Diazotization: Diazonium salts are highly reactive and unstable at elevated temperatures. Maintaining the temperature at 0-5 °C is crucial to prevent decomposition and the formation of unwanted byproducts.

-

Stannous Chloride as Reductant: Stannous chloride is a cost-effective and reliable reducing agent for the conversion of diazonium salts to hydrazines under acidic conditions.

-

Acidic Medium: The use of concentrated hydrochloric acid is essential for the formation of the diazonium salt and provides the acidic medium required for the stannous chloride reduction. The final product is conveniently isolated as its more stable hydrochloride salt.

Physicochemical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 529512-80-9 |

| Molecular Formula | C₆H₇Cl₂FN₂ |

| Molecular Weight | 197.04 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | Typically in the range of 215-225 °C (with decomposition) |

| Solubility | Soluble in water and lower alcohols. |

Spectroscopic Data (Predicted and based on analogous compounds):

-

¹H NMR (in DMSO-d₆): The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring. The hydrazine protons (NH and NH₂) would appear as broad singlets at lower field (approx. 8.5-10.5 ppm).

-

¹³C NMR (in DMSO-d₆): Six distinct signals are expected in the aromatic region (approx. 110-155 ppm). The carbon bearing the fluorine atom will show a large coupling constant (¹JC-F).

-

IR (KBr Pellet, cm⁻¹): Characteristic peaks would include N-H stretching (3200-3400), aromatic C-H stretching (~3100), C=C aromatic ring stretching (~1600, 1500), C-F stretching (~1250), and C-Cl stretching (700-800).[15]

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M+) with a characteristic isotopic pattern for the two chlorine atoms. Fragmentation would likely involve the loss of the hydrazine moiety.

Core Application: The Fischer Indole Synthesis

The primary and most significant application of this compound is as a key reactant in the Fischer indole synthesis. This powerful reaction, discovered by Hermann Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry and is widely used in the pharmaceutical industry to construct the indole nucleus.[8][9][16][17]

Mechanism of the Fischer Indole Synthesis

Figure 2: Generalized mechanism of the Fischer indole synthesis.

Application in Pharmaceutical Synthesis

The indole core is a privileged scaffold found in numerous approved drugs.[18] The use of this compound allows for the synthesis of 6-chloro-4-fluoro-substituted indoles, which are precursors to a variety of biologically active molecules, including kinase inhibitors and central nervous system agents.

Exemplary Protocol: Synthesis of a Substituted Indole

-

Hydrazone Formation: In a round-bottom flask, suspend this compound (1.0 eq) and a suitable ketone (1.1 eq) in a solvent such as ethanol or acetic acid. Add a catalytic amount of acid (if not already in acidic media) and heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting materials.

-

Indolization: After cooling, the solvent can be removed, and a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent is added. The mixture is then heated to 80-120 °C for several hours until the cyclization is complete (as monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled and then carefully quenched by pouring it onto ice and neutralizing with a suitable base (e.g., aqueous NaOH or NH₄OH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted indole.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust.

-

Toxicology: The compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. It is crucial to consult the Safety Data Sheet (SDS) for comprehensive toxicity information before use.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its synthesis from readily available starting materials and its utility in the robust Fischer indole synthesis make it an invaluable tool for the creation of complex, halogenated indole derivatives. A thorough understanding of its synthesis, characterization, and reaction mechanisms is essential for its effective and safe application in the development of novel therapeutics.

References

- 1. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History of Medicinal Chemistry | PPTX [slideshare.net]

- 7. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 14. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR [m.chemicalbook.com]

- 15. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 16. jk-sci.com [jk-sci.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. 4-Fluoro Phenylhydrazine HCL Manufacturer - 823-85-8 [elampharma.com]

Spectroscopic Profile of 5-Chloro-2-fluorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Chloro-2-fluorophenylhydrazine hydrochloride (CAS No. 529512-80-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data, spectral information from analogous compounds, and fundamental principles of spectroscopic interpretation to offer a detailed projection of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This document serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a substituted aromatic hydrazine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the chloro and fluoro substituents on the phenyl ring, make it a versatile building block for the synthesis of various heterocyclic compounds with potential biological activities. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound, ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients.

This guide provides an in-depth discussion of the expected spectroscopic data for this compound, structured to provide both theoretical understanding and practical insights for laboratory professionals.

Molecular Structure and Key Features for Spectroscopic Analysis

The molecular structure of this compound is fundamental to understanding its spectroscopic behavior. The key features influencing its spectra are:

-

Aromatic Ring: The benzene ring will exhibit characteristic signals in both NMR and IR spectroscopy. The substitution pattern (1,2,4-trisubstituted) will dictate the coupling patterns observed in ¹H NMR.

-

Hydrazinium Group (-NHNH₃⁺): The presence of the protonated hydrazine moiety will be evident in the ¹H NMR spectrum as exchangeable protons and will influence the IR spectrum with characteristic N-H stretching and bending vibrations.

-

Halogen Substituents (Cl and F): The electronegativity and position of the chlorine and fluorine atoms will induce significant shifts in the ¹H and ¹³C NMR spectra. The fluorine atom will also introduce characteristic C-F coupling in the ¹³C NMR spectrum.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on the analysis of structurally similar compounds and established principles of NMR theory.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazinium group. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the protonated hydrazine group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H3 | 7.2 - 7.4 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| Ar-H4 | 7.0 - 7.2 | ddd | J(H,H) ≈ 8-9, J(H,H) ≈ 2-3, J(H,F) ≈ 8-9 |

| Ar-H6 | 6.9 - 7.1 | dd | J(H,H) ≈ 2-3, J(H,F) ≈ 1-2 |

| -NHNH₃⁺ | 8.0 - 10.0 | br s | - |

Causality behind Experimental Choices: A standard ¹H NMR experiment would be conducted in a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and allows for the observation of exchangeable N-H protons. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and facilitate the interpretation of complex coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached atoms, with the carbon attached to fluorine showing a large one-bond coupling constant (¹JCF).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C1 | 145 - 150 | d, J ≈ 10-15 |

| C2 | 150 - 155 | d, ¹J ≈ 240-250 |

| C3 | 115 - 120 | d, J ≈ 20-25 |

| C4 | 125 - 130 | d, J ≈ 5-10 |

| C5 | 120 - 125 | s |

| C6 | 110 - 115 | d, J ≈ 3-5 |

Trustworthiness of the Protocol: To ensure the reliability of the obtained data, the spectrometer should be properly calibrated. The use of a standard acquisition protocol with a sufficient number of scans is necessary to obtain a good signal-to-noise ratio. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, although in this case, it would primarily help in confirming the aromatic CH signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-N, C=C, C-F, and C-Cl bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H stretch | Hydrazinium (-NHNH₃⁺) |

| 1600 - 1550 | N-H bend | Hydrazinium (-NHNH₃⁺) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1150 | C-N stretch | Aryl-N |

| 1200 - 1000 | C-F stretch | Aryl-F |

| 800 - 600 | C-Cl stretch | Aryl-Cl |

Experimental Protocol: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample, being a solid, is typically prepared as a KBr (potassium bromide) pellet or by using the Attenuated Total Reflectance (ATR) technique. The ATR method is often preferred due to its simplicity and the minimal sample preparation required.

Caption: General workflow for acquiring an IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI+):

The PubChem database provides predicted m/z values for various adducts of the free base (C₆H₆ClFN₂).[1] The hydrochloride salt in solution would likely show the protonated molecule of the free base.

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₇ClFN₂]⁺ | 161.0276 |

| [M+Na]⁺ | [C₆H₆ClFN₂Na]⁺ | 183.0095 |

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules such as NH₃, N₂H₄, and HCl (from the salt). The aromatic ring would be relatively stable, and fragmentation pathways involving the cleavage of the phenyl ring would be less common under soft ionization conditions like ESI.

Conclusion

References

Methodological & Application

Synthesis of 5-Chloro-2-fluorophenylhydrazine hydrochloride from 2-fluoro-5-chloroaniline

An Application Note for the

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the diazotization of 2-fluoro-5-chloroaniline, followed by an in-situ reduction of the resulting diazonium salt using stannous chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step methodology, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and high-yield synthesis.

Introduction and Scientific Background

This compound is a valuable building block in organic synthesis. Its structural motifs are incorporated into a variety of biologically active molecules. The synthetic route from the readily available 2-fluoro-5-chloroaniline is efficient and scalable, proceeding through a classical aromatic amine transformation pathway.

The synthesis involves two fundamental reactions of aromatic chemistry:

-

Diazotization: The conversion of a primary aromatic amine to a diazonium salt. This reaction is conducted in a strong acidic medium (hydrochloric acid) with sodium nitrite to generate the reactive diazotizing agent, nitrous acid (HNO₂), in situ. The resulting diazonium salt is highly reactive and is typically used immediately without isolation.[1][2]

-

Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine derivative.[3] While several reducing agents can be employed, stannous chloride (SnCl₂) in concentrated hydrochloric acid is a well-established and reliable method for this transformation, providing good yields of the target hydrazine.[4]

This document provides a robust protocol that has been optimized for yield, purity, and operational safety.

Reaction Scheme and Mechanism

The overall synthesis proceeds as follows:

Step 1: Diazotization of 2-fluoro-5-chloroaniline

Caption: 2-fluoro-5-chloroaniline reacts with sodium nitrite in hydrochloric acid to form 5-chloro-2-fluorobenzene diazonium chloride.

Step 2: Reduction of the Diazonium Salt

Caption: The intermediate diazonium salt is reduced by stannous chloride to yield the final product, this compound.

Mechanistic Insights

-

Diazotization: The reaction is initiated by the protonation of sodium nitrite by hydrochloric acid to form nitrous acid. The primary amine of 2-fluoro-5-chloroaniline then acts as a nucleophile, attacking the nitrous acid, which leads to a series of proton transfer and dehydration steps to form the stable aryl diazonium ion. Maintaining a low temperature (0–5 °C) is critical to prevent the diazonium salt from decomposing into a phenol or engaging in unwanted coupling reactions.[1]

-

Reduction: Stannous chloride (SnCl₂) is a two-electron reducing agent. In the highly acidic environment, it reduces the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂). The reaction proceeds through a series of single-electron transfers, with the tin(II) being oxidized to tin(IV). The final product precipitates from the acidic solution as its hydrochloride salt.

Detailed Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations must be conducted within a certified chemical fume hood.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Wt. | Grade |

| 2-fluoro-5-chloroaniline | 2106-05-0 | 145.56 g/mol | >98% |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | ACS Reagent |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 g/mol | >98% |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | ~37% aqueous |

| Deionized Water | 7732-18-5 | 18.02 g/mol | Type II |

Equipment:

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer with a Teflon paddle

-

Thermometer with adapter

-

100 mL pressure-equalizing dropping funnel

-

Ice-salt bath

-

1 L beaker

-

Büchner funnel and vacuum flask

-

pH paper or pH meter

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Chloro-2-fluorophenylhydrazine HCl.

Step-by-Step Procedure

Part A: Diazotization

-

Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and a dropping funnel.

-

In the flask, combine 2-fluoro-5-chloroaniline (14.5 g, 0.1 mol) with concentrated hydrochloric acid (40 mL). Stir to form a slurry.

-

Add 40 mL of deionized water. Stir until a clear solution or a fine suspension is obtained.

-

Immerse the flask in an ice-salt bath and cool the contents to 0–5 °C with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (7.2 g, 0.105 mol) in 25 mL of deionized water and cool the solution in an ice bath.

-

Fill the dropping funnel with the cold sodium nitrite solution.

-

Add the sodium nitrite solution dropwise to the stirred aniline solution over approximately 30-45 minutes. Crucial: Maintain the internal temperature of the reaction mixture at 0–5 °C throughout the addition. A brownish-red gas (NO₂) may be observed if the temperature rises too high, indicating decomposition.

-

After the addition is complete, continue stirring the resulting pale-yellow diazonium salt solution at 0–5 °C for an additional 30 minutes. This solution must be used immediately in the next step.

Part B: Reduction and Isolation

-

In a 1 L beaker, prepare the reducing solution by carefully dissolving stannous chloride dihydrate (50.8 g, 0.225 mol) in concentrated hydrochloric acid (90 mL). This dissolution is exothermic; cool the mixture in an ice bath to below 10 °C.

-

With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part A to the cold stannous chloride solution. The addition should be controlled to keep the temperature of the reduction mixture below 10 °C.

-

Upon addition, a thick precipitate of the hydrazine hydrochloride salt will begin to form.

-

After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours.

-

Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove residual tin salts and acid.

-

Dry the product under vacuum at 40–50 °C until a constant weight is achieved. The final product is this compound.

Data, Results, and Characterization

| Parameter | Value |

| Molecular Formula | C₆H₇Cl₂FN₂ |

| Molecular Weight | 197.04 g/mol [5] |

| Appearance | Off-white to pale tan crystalline solid |

| Theoretical Yield | 19.7 g (based on 0.1 mol starting material) |

| Typical Experimental Yield | 80-90% |

| Melting Point | ~210-215 °C (decomposes) |

| Purity (by HPLC) | >98% |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Peaks corresponding to aromatic protons and the hydrazine protons (-NHNH₃⁺).

-

¹³C NMR (DMSO-d₆): Peaks corresponding to the six aromatic carbons.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C-F stretching, and C-Cl stretching.

Safety and Hazard Management

This synthesis involves hazardous materials and potentially energetic intermediates. A thorough risk assessment must be conducted before beginning the procedure.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.

-

Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

2-fluoro-5-chloroaniline: Toxic upon inhalation, ingestion, and skin contact.

-

Sodium Nitrite: Strong oxidizer.[6] Contact with combustible materials may cause fire.[7] It is highly toxic if swallowed.[6]

-

Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage.

-

Stannous Chloride: Corrosive and can cause skin sensitization.[8][9]

-

Aryl Diazonium Salts: NEVER isolate the diazonium salt in a dry state, as it is shock-sensitive and potentially explosive. The protocol is designed for its immediate in-situ consumption.

-

-

Waste Disposal:

-

Quench any residual sodium nitrite with a solution of sulfamic acid before disposal.

-

Neutralize acidic filtrates carefully with a base such as sodium bicarbonate or sodium hydroxide.

-

Tin-containing waste must be collected and disposed of as hazardous heavy metal waste according to institutional and local regulations.

-

Troubleshooting and Field Insights

| Issue | Probable Cause | Solution |

| Low Yield | Diazonium salt decomposition (temperature too high). | Ensure strict temperature control (<5 °C) during diazotization. Use an efficient ice-salt bath and slow addition of NaNO₂. |

| Incomplete reaction. | Ensure adequate stirring time after each step. Verify the quality and stoichiometry of reagents. | |

| Dark, Oily Product | Formation of azo-coupling side products or oxidation. | Maintain low temperatures. Ensure the diazonium salt is added to the reducing agent (not vice-versa) to keep the diazonium concentration low. |

| Reaction stalls; no precipitate | Incorrect pH or insufficient reducing agent. | Verify the concentration of the HCl used. Ensure the correct amount of stannous chloride is added. |

| Difficult Filtration | Product is too fine or amorphous. | Allow the mixture to stir longer in the ice bath to promote crystal growth before filtration. |

Conclusion

The protocol described in this application note provides a reliable and high-yield method for synthesizing this compound. By adhering to the detailed steps and paying close attention to critical parameters such as temperature control and reagent stoichiometry, researchers can confidently produce this important chemical intermediate with high purity. The emphasis on safety and mechanistic understanding ensures that the procedure can be performed both effectively and safely in a laboratory setting.

References

- 1. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 5. 529512-80-9 | (5-chloro-2-fluorophenyl)hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 6. chemtradelogistics.com [chemtradelogistics.com]

- 7. fishersci.com [fishersci.com]

- 8. isnap.nd.edu [isnap.nd.edu]

- 9. technopharmchem.com [technopharmchem.com]

Application Notes & Protocols: Strategic Use of 5-Chloro-2-fluorophenylhydrazine Hydrochloride in Advanced Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains an indispensable tool for constructing the indole nucleus.[1][2] This heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][3][4] The strategic introduction of substituents onto the starting phenylhydrazine allows for the synthesis of highly functionalized indoles with tailored physicochemical and pharmacological properties.

This guide focuses on the application of 5-Chloro-2-fluorophenylhydrazine hydrochloride , a key building block for producing indoles bearing specific halogenation patterns that are highly sought after in modern drug discovery. The presence of both chloro and fluoro substituents significantly influences the reactivity of the precursor and imparts unique properties to the final indole product, such as enhanced metabolic stability and target binding affinity.[5][6][7] We will explore the mechanistic nuances, provide a detailed experimental protocol, and discuss the applications of the resulting 4-fluoro-7-chloroindole scaffold in the development of therapeutic agents.

Mechanistic Insights: The Role of Electron-Withdrawing Substituents